4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-cyclopropyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4/c7-5-9-4(3-1-2-3)10-6(8)11-5/h3H,1-2H2,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWDIHOULIOBKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC(=N2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600859 | |
| Record name | 4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121279-07-0 | |
| Record name | 4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine typically involves the substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with cyclopropylamine. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an ice bath to control the temperature and prevent side reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same substitution reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium carbonate or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products:
Nucleophilic Substitution: The major products are substituted triazines where the chloro group is replaced by the nucleophile.
Oxidation and Reduction: The major products depend on the specific reagents used and the reaction conditions.
Scientific Research Applications
4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The chloro and cyclopropyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with nucleophiles through its chloro group, leading to various substitution reactions. The triazine ring structure also contributes to its stability and reactivity .
Comparison with Similar Compounds
Comparative Analysis with Similar Triazine Derivatives
Key Findings from Comparative Studies
CNS-Targeted Agents
- 5-HT6 Receptor Modulation: Compounds with piperazine or indole substituents (e.g., and ) exhibit high 5-HT6 receptor affinity (nanomolar range) and procognitive effects.
Anticancer Activity
- EGFR Inhibition: A triazine derivative with morpholino and chlorophenyl groups () shows potent EGFR inhibition (IC₅₀ < 1 μM) and apoptosis induction in lung cancer cells. The chloro and cyclopropyl groups in the target compound may similarly enhance DNA alkylation or kinase binding .
Structural and Physical Properties
- For example, 4-cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine (CAS 175204-57-6) has higher predicted lipophilicity than its methyl counterpart .
- Thermal Stability : Chloro-substituted triazines (e.g., 4-Chloro-6-methyl derivative) exhibit high boiling points (~390°C), suggesting thermal stability suitable for synthetic scalability .
Biological Activity
4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
This compound is a triazine derivative characterized by the presence of a chlorine atom and a cyclopropyl group. Its molecular formula is C_7H_8ClN_5, and it has a molecular weight of 185.63 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClN₅ |
| Molecular Weight | 185.63 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound may involve interactions with various biological targets. Preliminary studies suggest that it could act as an inhibitor for specific enzymes or receptors involved in cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes linked to metabolic pathways.
- Receptor Modulation : It could interact with G-protein-coupled receptors (GPCRs), influencing downstream signaling cascades.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines.
Case Study :
In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro assays revealed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary results from animal studies indicate low acute toxicity levels, with no significant adverse effects observed at therapeutic doses.
Research Findings
Recent studies have focused on the synthesis and optimization of derivatives of this compound to enhance its biological activity and reduce toxicity. Structure–activity relationship (SAR) studies have identified key functional groups that influence its efficacy against cancer cells and bacteria.
Q & A
Q. What are the optimal solvent systems and reaction conditions for synthesizing 4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine?
- Methodology : The compound can be synthesized via stepwise nucleophilic substitution on cyanuric chloride. For example, cyclopropaneamine derivatives are introduced at the 6-position under controlled conditions (0°C in dichloromethane with Hünig’s base as a catalyst). Subsequent purification involves silica gel chromatography with gradient elution (ethyl acetate/hexanes) to isolate the product .
- Key Parameters : Temperature control (<5°C) minimizes side reactions, while stoichiometric equivalence of reagents ensures high yields (~85%) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques : Use NMR to verify cyclopropyl proton signals (δ 0.8–1.2 ppm) and NMR to confirm triazine ring carbons (δ 160–170 ppm). Elemental analysis (C, H, N) should align with theoretical values (±0.3% tolerance) .
- Supplementary Methods : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]), while IR spectroscopy identifies NH stretching vibrations (~3400 cm) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Experimental Design : Conduct accelerated stability studies by exposing the compound to buffered solutions (pH 3–10) at 25°C and 40°C for 14 days. Monitor degradation via HPLC with UV detection (λ = 254 nm).
- Findings : Chlorine substituents on triazines are prone to hydrolysis under alkaline conditions (pH > 8), necessitating storage in anhydrous environments .
Advanced Research Questions
Q. How can computational chemistry be integrated into designing derivatives of this compound with enhanced bioactivity?
- Methodology : Use quantum chemical calculations (DFT/B3LYP) to model electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., cysteine proteases) .
- Case Study : Derivatives with electron-withdrawing groups (e.g., -CF) at the 4-position showed improved inhibition of cruzain (K = 12 nM) due to enhanced electrophilicity .
Q. What strategies resolve contradictions between solubility and biological activity in triazine derivatives?
- Data Analysis Framework : Apply multi-parametric optimization (e.g., Hansch analysis) to correlate logP values with IC data. For example, 6-aryl substituents with polar groups (e.g., -OCH) improve aqueous solubility while maintaining antileukemic activity (IC = 1.2 µM) .
- Experimental Validation : Synthesize analogs with systematic substituent variations (e.g., -CH, -Cl, -NO) and test in vitro against leukemia cell lines (e.g., HL-60) .
Q. How can 3D-QSAR models guide the optimization of this compound derivatives?
- Model Development : Align derivatives using CoMFA/CoMSIA, focusing on steric, electrostatic, and hydrophobic fields. Validate models with cross-validated > 0.6 and predictive > 0.8 .
- Application : Models predict that bulky substituents at the 6-position enhance steric interactions with hydrophobic enzyme pockets, increasing potency by ~30% .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points or spectral data for triazine derivatives?
- Troubleshooting Steps :
Verify purity via HPLC (>95%) and recrystallize from ethanol/water.
Compare NMR data with synthetic intermediates to confirm absence of residual solvents (e.g., DMSO-d peaks).
Cross-reference with crystallographic data (if available) to validate molecular packing effects .
Methodological Innovations
Q. What advanced separation technologies improve the purification of halogenated triazines?
- Emerging Techniques : Membrane-assisted crystallization (e.g., using polyamide filters) enhances yield by 15% compared to traditional silica chromatography. Simulated moving bed (SMB) systems enable continuous purification for scalable synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
